![molecular formula C11H14ClF2NO B2524633 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride CAS No. 2411220-58-9](/img/structure/B2524633.png)
2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride
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Overview
Description
2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 2411220-58-9 . It has a molecular weight of 249.69 . The IUPAC name for this compound is 2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is 1S/C11H13F2NO.ClH/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9;/h5-6,9,14H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride is a powder . It has a molecular weight of 249.69 . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method opens up new avenues for accessing diverse functional groups.
Hydromethylation of Alkenes
- The catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this intriguing reaction sequence . Applications include the synthesis of complex molecules like (−)-Δ8-THC and cholesterol.
Biological Potential
- While specific studies on this compound are limited, its structural features suggest potential biological activity. Researchers have explored related indole derivatives for antiproliferative and antiviral properties . Further investigations into the biological effects of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride are warranted.
Safety and Hazards
properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9;/h5-6,9,14H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUOTRQLGWGZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CCCN2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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